molecular formula C44H51FN8O12 B11929596 MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin

MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin

Cat. No.: B11929596
M. Wt: 902.9 g/mol
InChI Key: BENZIHFYRZCGIE-NJUCZJDQSA-N
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Description

MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin is a derivative of camptothecin, a well-known alkaloid with potent anti-cancer properties. This compound is designed to be conjugated with monoclonal antibodies to form antibody-drug conjugates (ADCs), which are used in targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin involves multiple steps, starting from camptothecinSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to be scalable and reproducible, ensuring consistent quality for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include various derivatives of camptothecin, each with unique properties and potential therapeutic applications .

Scientific Research Applications

MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. These ADCs combine the specificity of monoclonal antibodies with the potent cytotoxicity of camptothecin derivatives, allowing for targeted delivery of the drug to cancer cells while minimizing damage to healthy cells .

In addition to its use in cancer therapy, this compound is also used in various research applications, including:

Mechanism of Action

MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. By stabilizing the complex between topoisomerase I and DNA, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death .

Comparison with Similar Compounds

Properties

Molecular Formula

C44H51FN8O12

Molecular Weight

902.9 g/mol

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(19S)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-10-yl]methylamino]-2-oxoethoxy]methylamino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C44H51FN8O12/c1-6-44(63)30-15-33-38-28(18-53(33)42(61)29(30)19-65-43(44)62)27(26-14-22(2)31(45)16-32(26)51-38)17-46-35(55)20-64-21-47-39(58)23(3)49-41(60)25(5)50-40(59)24(4)48-34(54)10-8-7-9-13-52-36(56)11-12-37(52)57/h11-12,14-16,23-25,63H,6-10,13,17-21H2,1-5H3,(H,46,55)(H,47,58)(H,48,54)(H,49,60)(H,50,59)/t23-,24-,25-,44-/m0/s1

InChI Key

BENZIHFYRZCGIE-NJUCZJDQSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)COCNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCCCCN6C(=O)C=CC6=O)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)COCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCCCN6C(=O)C=CC6=O)O

Origin of Product

United States

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